(S)-1,5-diethylpiperazin-2-one
CAS No.: 106576-36-7
Cat. No.: VC20819749
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106576-36-7 |
---|---|
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | (5S)-1,5-diethylpiperazin-2-one |
Standard InChI | InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | IYZRHXDFJURKOL-ZETCQYMHSA-N |
Isomeric SMILES | CC[C@H]1CN(C(=O)CN1)CC |
SMILES | CCC1CN(C(=O)CN1)CC |
Canonical SMILES | CCC1CN(C(=O)CN1)CC |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Identity
(S)-1,5-diethylpiperazin-2-one is characterized by the following fundamental chemical properties:
Property | Value |
---|---|
Chemical Name | (S)-1,5-diethylpiperazin-2-one |
CAS Registry Number | 106576-36-7 |
Molecular Formula | C8H16N2O |
Molecular Weight | 156.2254 g/mol |
Appearance | Typically a crystalline solid |
The molecular structure features a six-membered piperazine ring with a carbonyl group at the 2-position, creating the piperazin-2-one core structure. Two ethyl groups are attached to the nitrogen at position 1 and the carbon at position 5, with the latter carbon bearing the (S) stereochemical configuration .
Structural Features and Stereochemistry
The compound's stereochemistry at the 5-position is critical to its chemical identity and biological activity. The (S) configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the ethyl group at position 5 is oriented in a specific spatial arrangement relative to the piperazinone ring. This stereochemical feature is particularly significant for any potential receptor interactions in biological systems, as stereoisomers often exhibit markedly different pharmacological properties.
The piperazinone ring adopts a near-planar conformation at the amide portion (N-C=O), while the remainder of the ring typically assumes a chair conformation. This structural arrangement influences the compound's physical properties and reactivity patterns, particularly in nucleophilic substitution reactions and complex formations.
Applications in Chemical Research
Pharmaceutical Relevance
Piperazin-2-one derivatives, including potentially (S)-1,5-diethylpiperazin-2-one, have garnered interest in pharmaceutical research due to their structural similarity to bioactive compounds and their potential as pharmacophores. The piperazinone scaffold appears in various biologically active molecules and can serve as an important building block in drug discovery programs.
The specific stereochemistry at the 5-position may contribute to selective binding interactions with biological targets, making (S)-1,5-diethylpiperazin-2-one potentially valuable in stereoselective drug design. The compound's relatively low molecular weight (156.2254 g/mol) also places it within a suitable range for modification in medicinal chemistry optimization campaigns .
Role as Synthetic Intermediate
As a structurally defined heterocycle with appropriate functional handles, (S)-1,5-diethylpiperazin-2-one likely serves as a valuable synthetic intermediate in the preparation of more complex molecules. The presence of the amide functionality provides opportunities for further transformations, while the tertiary amine nitrogen can participate in alkylation reactions, acylations, or serve as a nucleophile in various synthetic contexts.
The compound may find particular utility in the synthesis of peptidomimetics, where the piperazin-2-one core can function as a constrained amino acid isostere, potentially improving metabolic stability while maintaining key binding interactions of peptide-based compounds.
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several structurally related compounds appear in chemical databases and literature, including:
Compound | CAS Number | Relationship to (S)-1,5-diethylpiperazin-2-one |
---|---|---|
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | 109814-50-8 | Bicyclic analog with fused pyridine ring |
Piperazinone,1-ethyl-5-(2-methylpropyl)-, (S)- | 106576-32-3 | Homolog with 2-methylpropyl replacing ethyl at position 5 |
2,5-Piperazinedione,1-butyl- | 16350-85-9 | Related diketopiperazine structure |
(R)-5-ethyl-1-methylpiperazin-2-one | 1217772-16-1 | Enantiomer with methyl instead of ethyl at position 1 |
These structural relationships highlight the diverse modifications possible within the piperazinone scaffold and suggest potential directions for structure-activity relationship studies involving (S)-1,5-diethylpiperazin-2-one .
Physicochemical Properties and Characterization
Property | Predicted Value/Description |
---|---|
Physical State | Likely a crystalline solid at room temperature |
Solubility | Moderate solubility in polar organic solvents |
Log P | Approximately 0.5-1.5 (moderate lipophilicity) |
pKa | Approximately 7-8 for the tertiary amine |
Melting Point | Estimated 80-120°C |
These properties would influence the compound's handling, purification methods, and formulation characteristics in research applications.
Spectroscopic Characterization
Standard spectroscopic methods for the characterization of (S)-1,5-diethylpiperazin-2-one would include:
These analytical methods would be essential for confirming the identity, purity, and stereochemical integrity of synthesized (S)-1,5-diethylpiperazin-2-one samples.
Future Research Directions
Synthetic Methodology Development
Development of improved synthetic routes to access (S)-1,5-diethylpiperazin-2-one and related compounds represents an important research direction. Potential areas for exploration include:
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Catalytic asymmetric approaches to introduce the 5-position stereocenter
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Flow chemistry adaptations for scalable synthesis
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Green chemistry approaches minimizing waste and hazardous reagents
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Chemoenzymatic methods leveraging biological catalysts for stereoselective transformations
These methodological advances would enhance accessibility to this and related compounds for broader research applications.
Structure-Activity Relationship Studies
Systematic exploration of structural modifications around the (S)-1,5-diethylpiperazin-2-one scaffold could yield valuable structure-activity relationship (SAR) data. Key modifications might include:
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Variation of the substituent size at positions 1 and 5
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Introduction of additional functional groups on the piperazinone ring
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Exploration of both stereoisomers for comparative biological activity
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Incorporation into larger molecular frameworks as a defined stereochemical element
Such studies would contribute to a deeper understanding of how structural features influence properties and activities in this compound class.
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